Cas no 2092620-31-8 (BrC1=CC=C(C(=C1CO)Cl)F)

BrC1=CC=C(C(=C1CO)Cl)F 化学的及び物理的性質
名前と識別子
-
- AT30754
- (6-BROMO-2-CHLORO-3-FLUOROPHENYL)METHANOL
- BrC1=CC=C(C(=C1CO)Cl)F
-
- インチ: 1S/C7H5BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
- InChIKey: OPSQDZCAQQUYPK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1CO)Cl)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
BrC1=CC=C(C(=C1CO)Cl)F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JKA-250mg |
(6-Bromo-2-chloro-3-fluorophenyl)methanol |
2092620-31-8 | 95% | 250mg |
$824.00 | 2025-02-17 | |
Aaron | AR022JKA-500mg |
(6-Bromo-2-chloro-3-fluorophenyl)methanol |
2092620-31-8 | 95% | 500mg |
$936.00 | 2025-02-17 |
BrC1=CC=C(C(=C1CO)Cl)F 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
BrC1=CC=C(C(=C1CO)Cl)Fに関する追加情報
Recent Advances in the Study of 2092620-31-8 and BrC1=CC=C(C(=C1CO)Cl)F: A Comprehensive Research Brief
The chemical compound with the identifier 2092620-31-8 and the product name BrC1=CC=C(C(=C1CO)Cl)F has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogen-substituted aromatic structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug development.
One of the key areas of investigation has been the compound's interaction with biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. Preliminary in vitro studies have demonstrated that 2092620-31-8 exhibits potent inhibitory activity against specific kinases, suggesting its utility in targeted cancer therapies. Furthermore, the presence of fluorine and chlorine atoms in the BrC1=CC=C(C(=C1CO)Cl)F structure has been linked to enhanced metabolic stability and bioavailability, which are critical factors in drug design.
Recent advancements in synthetic chemistry have enabled the efficient production of 2092620-31-8, allowing for more extensive preclinical evaluations. Researchers have employed high-throughput screening and molecular docking techniques to identify potential binding partners and optimize the compound's efficacy. These efforts have yielded promising results, with the compound showing high selectivity and low toxicity in animal models.
In addition to its therapeutic potential, 2092620-31-8 has also been explored for its applications in diagnostic imaging. The incorporation of radioactive isotopes into its structure has enabled the development of novel imaging probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These probes have demonstrated high specificity for tumor tissues, offering a non-invasive method for cancer detection and monitoring.
Despite these advancements, challenges remain in the clinical translation of 2092620-31-8. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into a viable therapeutic agent.
In conclusion, the compound 2092620-31-8 and its derivative BrC1=CC=C(C(=C1CO)Cl)F represent a promising avenue for drug discovery and development. Continued research into their pharmacological properties and therapeutic applications is expected to yield significant breakthroughs in the treatment of various diseases, including cancer and inflammatory disorders. The integration of advanced computational and experimental techniques will be crucial in unlocking the full potential of these compounds.
2092620-31-8 (BrC1=CC=C(C(=C1CO)Cl)F) 関連製品
- 91453-04-2(2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)
- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)




